Silane, triethoxy(3-iodopropyl)-

Description

BenchChem offers high-quality Silane, triethoxy(3-iodopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, triethoxy(3-iodopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

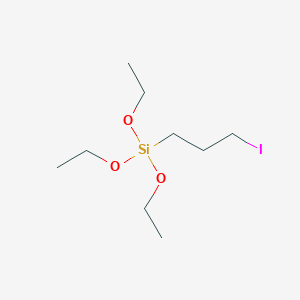

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(3-iodopropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21IO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPFOAIOEZRFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCI)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21IO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472538 | |

| Record name | (3-Iodopropyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57483-09-7 | |

| Record name | (3-Iodopropyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Triethoxy(3-iodopropyl)silane

This technical guide provides a comprehensive overview of the synthesis and purification of triethoxy(3-iodopropyl)silane, a versatile organosilane coupling agent. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details the prevalent synthetic methodologies, experimental protocols, and characterization data.

Introduction

Triethoxy(3-iodopropyl)silane is a bifunctional molecule featuring a hydrolyzable triethoxysilyl group and a reactive iodopropyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. The triethoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds. The terminal iodine atom on the propyl chain is an excellent leaving group, making it amenable to various nucleophilic substitution reactions for the covalent attachment of a wide range of organic molecules.

Synthesis of Triethoxy(3-iodopropyl)silane

The most common and efficient method for synthesizing triethoxy(3-iodopropyl)silane is through a halogen exchange reaction, specifically the Finkelstein reaction. This method involves the conversion of a more readily available precursor, 3-chloropropyltriethoxysilane. An alternative, though less common, route is the direct hydrosilylation of allyl iodide.

Finkelstein Reaction

The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom.[1][2] In this case, 3-chloropropyltriethoxysilane is treated with sodium iodide in a polar aprotic solvent, typically acetone. The reaction's equilibrium is driven towards the formation of the desired iodo-silane due to the low solubility of the sodium chloride byproduct in acetone, which causes it to precipitate out of the solution.[2]

The reaction proceeds via a single-step SN2 mechanism where the iodide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.[1]

Hydrosilylation

Another synthetic approach is the direct hydrosilylation of allyl iodide with triethoxysilane in the presence of a platinum catalyst. This method directly forms the carbon-silicon bond and introduces the iodopropyl group in a single step. However, the Finkelstein reaction is more commonly employed due to the ready availability of the chlorinated precursor.

Quantitative Data

The following tables summarize the key physical and chemical properties of the reactants and the product, as well as typical reaction parameters for the Finkelstein synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Property | 3-Chloropropyltriethoxysilane | Sodium Iodide | Triethoxy(3-iodopropyl)silane |

| CAS Number | 5089-70-3 | 7681-82-5 | 57483-09-7 |

| Molecular Formula | C₉H₂₁ClO₃Si | NaI | C₉H₂₁IO₃Si |

| Molecular Weight | 240.80 g/mol | 149.89 g/mol | 332.25 g/mol [3] |

| Appearance | Colorless liquid | White solid | Colorless to pale yellow liquid[1] |

| Boiling Point | 220 °C | 1304 °C | 78-80 °C @ 4.0 x 10⁻² mbar[1] |

| Density | 1.000 g/mL at 25 °C | 3.67 g/cm³ | 1.26 g/cm³ (Predicted) |

Table 2: Reaction Parameters and Expected Outcomes for Finkelstein Synthesis

| Parameter | Value / Description | Reference |

| Reactants | 3-Chloropropyltriethoxysilane, Sodium Iodide | [1] |

| Solvent | Acetone (anhydrous) | [2] |

| Reaction Type | SN2 Halogen Exchange (Finkelstein) | [1] |

| Reaction Time | 24 - 72 hours | [1] |

| Temperature | Reflux (approx. 56 °C for acetone) | |

| Typical Yield | 75 - 85% | [1] |

| Purity (Post-Purification) | ≥95% (by GC, based on similar compounds) | [4] |

Experimental Protocols

Synthesis of Triethoxy(3-iodopropyl)silane via Finkelstein Reaction

Materials:

-

3-Chloropropyltriethoxysilane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium iodide (1.2 to 1.5 molar equivalents relative to the 3-chloropropyltriethoxysilane).

-

Add anhydrous acetone to the flask to dissolve the sodium iodide.

-

With stirring, add 3-chloropropyltriethoxysilane (1.0 molar equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux with continuous stirring for 24 to 72 hours. The formation of a white precipitate (sodium chloride) will be observed.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

Materials:

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Diatomaceous earth (optional, as a filter aid)

Procedure:

-

Filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of anhydrous acetone to recover any residual product.

-

Combine the filtrate and the washings.

-

Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

-

The crude product, a yellowish liquid, is then purified by vacuum distillation.

-

Set up a vacuum distillation apparatus. The crude product is distilled at a pressure of approximately 4.0 x 10⁻² mbar.

-

Collect the fraction boiling at 78-80 °C. This is the purified triethoxy(3-iodopropyl)silane.

-

Store the purified product under an inert atmosphere and protect it from light and moisture.

Characterization

The structure and purity of the synthesized triethoxy(3-iodopropyl)silane can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the propyl chain. The methylene group adjacent to the silicon will appear as a triplet around 0.7 ppm, the central methylene group as a multiplet around 1.9 ppm, and the methylene group attached to the iodine as a triplet around 3.2 ppm.

-

¹³C NMR: The carbon NMR will show distinct peaks for the three different carbons of the propyl chain and the two carbons of the ethoxy groups. The carbon attached to the iodine will be significantly shifted to a lower field (around 10 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands. Strong Si-O-C stretching vibrations are expected around 1100-1000 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2975-2885 cm⁻¹ region. The C-I stretching vibration is expected in the lower frequency region, typically around 500-600 cm⁻¹.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to assess the purity of the final product, with the retention time being characteristic of the compound. MS will show the molecular ion peak and characteristic fragmentation patterns, confirming the molecular weight and structure.

-

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

References

An In-depth Technical Guide to the Hydrolysis and Condensation of Triethoxy(3-iodopropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and influencing factors involved in the hydrolysis and condensation of triethoxy(3-iodopropyl)silane. This organosilane is a valuable precursor for the functionalization of surfaces and the synthesis of hybrid organic-inorganic materials, with the iodopropyl group offering a versatile handle for subsequent chemical modifications, particularly in bioconjugation and drug delivery applications.

Core Concepts: Hydrolysis and Condensation

The transformation of triethoxy(3-iodopropyl)silane from a monomeric species to a polysiloxane network or a surface-bound layer is a two-step process involving hydrolysis and condensation.

Hydrolysis: The initial step is the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of water to form reactive silanol groups (-OH). This reaction is typically catalyzed by either an acid or a base.[1]

(C₂H₅O)₃Si-(CH₂)₃-I + 3H₂O ⇌ (HO)₃Si-(CH₂)₃-I + 3C₂H₅OH

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Homocondensation: Condensation with other silanol groups to form siloxane bonds (Si-O-Si) and release water.

-

Heterocondensation: Condensation with hydroxyl groups present on a substrate surface (e.g., glass, metal oxides) to form a covalent bond with the substrate.[1]

These two steps do not necessarily occur sequentially and are often in competition. The reaction conditions play a crucial role in determining the final structure of the resulting material.

Reaction Mechanism and Signaling Pathway

The overall reaction pathway for the hydrolysis and condensation of triethoxy(3-iodopropyl)silane can be visualized as a series of competing and sequential reactions. The key intermediates are the partially and fully hydrolyzed silane species.

References

A Comprehensive Technical Guide to the Solubility of Triethoxy(3-iodopropyl)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of triethoxy(3-iodopropyl)silane in various organic solvents. Due to the reactive nature of its triethoxy-silyl group, which is susceptible to hydrolysis, and the potential for nucleophilic substitution at the iodopropyl moiety, understanding its behavior in different solvent environments is critical for its application in surface modification, particle functionalization, and as a coupling agent in drug delivery systems.

Core Concepts in Silane Solubility

The solubility of organofunctional silanes like triethoxy(3-iodopropyl)silane is governed by the principle of "like dissolves like". The molecule possesses both a nonpolar alkyl chain and a polarizable iodo-functional group, along with ethoxy groups that can participate in hydrogen bonding to a limited extent. This amphiphilic nature dictates its miscibility with a broad spectrum of organic solvents.

Generally, triethoxy(3-iodopropyl)silane is expected to be miscible with many common organic solvents. However, in the presence of water, the triethoxy groups can hydrolyze to form silanols. These silanol groups can then condense to form siloxane oligomers, which may have different solubility profiles and can eventually lead to the formation of insoluble polysiloxane networks. Therefore, for applications where the silane is used in its monomeric form, anhydrous solvents are recommended.

Quantitative Solubility Data

Precise quantitative solubility data for triethoxy(3-iodopropyl)silane is not extensively reported in publicly available literature. However, based on the chemical structure and general knowledge of similar alkoxysilanes, it is anticipated to be fully miscible with a wide range of aprotic and protic organic solvents. For practical purposes, miscibility can often be determined visually. When mixed, two miscible liquids will form a single, clear phase, whereas immiscible liquids will form distinct layers or a cloudy suspension.

For applications requiring precise concentrations, it is imperative to experimentally determine the solubility limit in the specific solvent and under the conditions of use.

| Solvent Category | Solvent Example | Expected Solubility/Miscibility | Notes |

| Alcohols | Methanol, Ethanol | Miscible | Protic solvents can promote slow hydrolysis over time. Use of anhydrous grades is recommended for sensitive applications. |

| Ketones | Acetone | Miscible | A common polar aprotic solvent for silane reactions. |

| Ethers | Tetrahydrofuran (THF) | Miscible | Generally a good solvent for silanes. |

| Aromatic Hydrocarbons | Toluene | Miscible | A nonpolar solvent suitable for many applications. |

| Aliphatic Hydrocarbons | Hexane | Likely Miscible | The alkyl chain of the silane promotes solubility in nonpolar solvents. |

| Halogenated Solvents | Dichloromethane | Miscible | A polar aprotic solvent that is a good choice for many organic compounds. |

| Amides | N,N-Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Miscible | A highly polar aprotic solvent capable of dissolving a wide range of substances.[1] |

| Esters | Ethyl Acetate | Miscible | A moderately polar solvent. |

Experimental Protocol for Determining Miscibility

The following is a general protocol for determining the miscibility of triethoxy(3-iodopropyl)silane with an organic solvent at room temperature.

Materials:

-

Triethoxy(3-iodopropyl)silane

-

Anhydrous organic solvent of interest

-

Dry glass vials with caps

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the silane.

-

Initial Miscibility Test:

-

In a clean, dry vial, add 1 mL of the organic solvent.

-

To this, add 1 mL of triethoxy(3-iodopropyl)silane.

-

Cap the vial and vortex for 30 seconds.

-

Visually inspect the mixture against a well-lit background. The formation of a single, clear phase indicates miscibility at this 1:1 ratio. The presence of turbidity, phase separation, or droplets indicates immiscibility or partial miscibility.

-

-

Testing Different Proportions: If miscibility is observed, it is likely the two liquids are miscible in all proportions. To confirm, the experiment can be repeated with different ratios (e.g., 1:9 and 9:1 of silane to solvent).

For a more quantitative determination of solubility, a known excess of the silane would be added to a specific volume of the solvent. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved silane in the solvent phase would be determined using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing silane solubility and a typical experimental workflow for surface modification.

Caption: Logical workflow for determining the miscibility of triethoxy(3-iodopropyl)silane.

Caption: General experimental workflow for surface modification using a silane solution.

References

A Technical Guide to the Spectroscopic Characterization of Triethoxy(3-iodopropyl)silane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethoxy(3-iodopropyl)silane (CAS No. 57483-09-7) is a versatile organosilane coupling agent widely utilized in materials science, surface chemistry, and nanotechnology. Its bifunctional nature, featuring a reactive iodopropyl group and hydrolyzable ethoxysilyl groups, allows it to form a durable molecular bridge between inorganic substrates and organic polymers.[1] The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various functional moieties.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to verify the structure and purity of triethoxy(3-iodopropyl)silane, complete with expected quantitative data and detailed experimental protocols.

Molecular Structure

The structural integrity of triethoxy(3-iodopropyl)silane is the foundation of its functionality. Spectroscopic analysis confirms the connectivity and chemical environment of its constituent atoms.

Caption: Molecular structure of triethoxy(3-iodopropyl)silane.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling and analysis.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁IO₃Si | [1][2] |

| Molecular Weight | 332.25 g/mol | [1][2] |

| Monoisotopic Mass | 332.03047 Da | [2] |

| CAS Number | 57483-09-7 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| InChIKey | MPPFOAIOEZRFPO-UHFFFAOYSA-N | [2] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC | [2] |

Spectroscopic Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of the compound. The typical workflow involves multiple spectroscopic techniques to probe different aspects of the molecular structure.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of triethoxy(3-iodopropyl)silane, providing detailed information about the hydrogen, carbon, and silicon atomic environments.[1]

Expected NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to TMS. The exact values may vary based on the solvent and concentration.

Table 4.1.1: Expected ¹H NMR Data (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-O-CH₂-CH₃ | ~3.82 | Quartet (q) | 6H |

| I-CH₂-CH₂-CH₂-Si | ~3.25 | Triplet (t) | 2H |

| I-CH₂-CH₂-CH₂-Si | ~1.90 | Multiplet (m) | 2H |

| Si-O-CH₂-CH₃ | ~1.22 | Triplet (t) | 9H |

| I-CH₂-CH₂-CH₂-Si | ~0.75 | Triplet (t) | 2H |

Table 4.1.2: Expected ¹³C NMR Data (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Si-O-C H₂-CH₃ | ~58.5 |

| I-CH₂-C H₂-CH₂-Si | ~28.0 |

| Si-O-CH₂-C H₃ | ~18.3 |

| I-CH₂-CH₂-C H₂-Si | ~10.0 |

| I-C H₂-CH₂-CH₂-Si | ~8.0 |

Table 4.1.3: Expected ²⁹Si NMR Data (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

|---|

| (EtO)₃Si -R | -45 to -50 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 15-25 mg of triethoxy(3-iodopropyl)silane into a clean, dry vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or deuteroacetone). Ensure the sample is fully dissolved, using gentle vortexing if necessary.[4]

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Acquisition:

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[4]

-

Tuning: Tune and match the probe for the desired nucleus (¹H, ¹³C, ²⁹Si).

-

Parameter Setup: Set appropriate acquisition parameters, including spectral width, number of scans (e.g., 8-16 for ¹H, 1024 or more for ¹³C/²⁹Si), and relaxation delay (e.g., 1-5 seconds for ¹H, longer for ¹³C/²⁹Si).

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

-

Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Expected IR Data

Table 5.1: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2975-2885 | C-H stretch (alkyl) | Strong |

| 1105-1070 | Si-O-C stretch (asymmetric) | Very Strong |

| 960 | Si-O-C stretch (symmetric) | Strong |

| 1445, 1390 | C-H bend (alkyl) | Medium |

| 780 | Si-C stretch | Medium-Weak |

| 600-500 | C-I stretch | Medium-Weak |

Note: The Si-O-C vibrations are typically the most prominent features in the IR spectrum of this compound.[1]

Experimental Protocol: FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum in air.

-

Sample Application: Place a single drop of liquid triethoxy(3-iodopropyl)silane directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Data Acquisition:

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Expected MS Data

For an analysis using a soft ionization technique like Electrospray Ionization (ESI), the following ions may be observed.

Table 6.1: Expected Ions in ESI-MS

| m/z (Da) | Assignment |

|---|---|

| 332.03 | [M]⁺ (Radical Cation, less common in ESI) |

| 333.04 | [M+H]⁺ (Protonated Molecule) |

| 355.02 | [M+Na]⁺ (Sodium Adduct) |

| 287.06 | [M - OCH₂CH₃]⁺ (Loss of an ethoxy group) |

| 205.10 | [M - I]⁺ (Loss of iodine) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of triethoxy(3-iodopropyl)silane in a suitable solvent (e.g., methanol, acetonitrile, or THF) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.[6]

-

Traces of sodium or ammonium salts can be added to promote the formation of adducts if desired.[6]

-

-

Instrument Setup:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.[7]

-

Scan Range: Acquire data over a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the C₉H₂₁IO₃Si formula.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the Si-C and C-C backbone.

Expected Raman Data

Table 7.1: Characteristic Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type |

|---|---|

| 2975-2885 | C-H stretch (alkyl) |

| ~780 | Si-C stretch |

| ~650 | C-C stretch |

| ~510 | C-I stretch |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place the liquid triethoxy(3-iodopropyl)silane sample in a suitable container, such as a glass vial or NMR tube.

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Select the appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).

-

-

Data Acquisition:

-

Focus the laser onto the liquid sample.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a high-quality spectrum while avoiding sample degradation.

-

-

Data Analysis: Process the spectrum to remove any background fluorescence and identify the characteristic Raman shifts.

References

- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]

- 2. (3-Iodopropyl)triethoxysilane | C9H21IO3Si | CID 11782516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-IODOPROPYLTRIMETHOXYSILANE | 14867-28-8 [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. web.uvic.ca [web.uvic.ca]

An In-Depth Technical Guide to the Thermal Stability of Triethoxy(3-iodopropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triethoxy(3-iodopropyl)silane (CAS No. 57483-09-7) is a colorless to pale yellow liquid with the molecular formula C9H21IO3Si and a molecular weight of 332.25 g/mol .[1] Its structure, depicted in Figure 1, includes a silicon central atom bonded to three ethoxy groups and a 3-iodopropyl group. The ethoxy groups are susceptible to hydrolysis, which enables the formation of silanol groups that can condense with hydroxyl groups on inorganic surfaces to form stable siloxane bonds.[1] The terminal iodine on the propyl chain serves as a reactive site for various nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.[1]

The thermal stability of triethoxy(3-iodopropyl)silane is a key parameter that dictates its processing window and the reliability of the resulting materials. In applications such as composite manufacturing or surface modification at elevated temperatures, understanding the onset of decomposition and the nature of the degradation products is crucial for ensuring the integrity and performance of the final product.

Figure 1: Chemical Structure of Triethoxy(3-iodopropyl)silane

References

The Reaction of Triethoxy(3-iodopropyl)silane with Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the reaction mechanism of triethoxy(3-iodopropyl)silane with various surfaces, providing a foundational understanding for its application in surface modification, bioconjugation, and materials science. The dual functionality of triethoxy(3-iodopropyl)silane, featuring hydrolyzable ethoxy groups for inorganic surface binding and a reactive iodopropyl group for subsequent organic functionalization, makes it a versatile tool in drug development and advanced materials.

Core Reaction Mechanism

The surface modification process using triethoxy(3-iodopropyl)silane is a two-step hydrolysis and condensation reaction, typical for alkoxysilanes. This process results in the formation of a stable, covalent siloxane bond (Si-O-Surface) between the silane and hydroxyl-bearing surfaces like silica, metal oxides, and activated polymers.

Step 1: Hydrolysis In the presence of water, the three ethoxy groups (-OCH2CH3) of the silane hydrolyze to form reactive silanol groups (-OH). This reaction can be catalyzed by acids or bases.

Step 2: Condensation The newly formed silanol groups on the silane molecule then react with hydroxyl groups present on the substrate surface. This condensation reaction forms a stable siloxane bond and releases a water molecule. Concurrently, self-condensation between adjacent silane molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface.[1][2]

The iodopropyl group remains oriented away from the surface, available for subsequent nucleophilic substitution reactions, making it a valuable linker for attaching biomolecules, polymers, or other functional moieties.[1]

Visualization of the Reaction Pathway

The following diagram illustrates the general reaction mechanism of triethoxy(3-iodopropyl)silane with a hydroxylated surface.

Caption: General reaction mechanism of triethoxy(3-iodopropyl)silane.

Quantitative Data Summary

Direct quantitative data for the reaction of triethoxy(3-iodopropyl)silane is limited in the available literature. However, data from similar organosilanes can provide valuable insights for experimental design. The following tables summarize typical quantitative values for surface properties after modification with related silane compounds.

Table 1: Film Thickness of Silane Layers on Silicon-based Substrates

| Silane Compound | Film Thickness (nm) | Measurement Technique | Reference |

|---|---|---|---|

| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | 0.7 - 5.3 | Imaging Ellipsometry | [3] |

| Octadecyltriethoxysilane (OTS) | 2.33 | Ellipsometry | [4] |

| Dodecyltriethoxysilane (DTS) | 1.85 | Ellipsometry | [4] |

| Propyltriethoxysilane (PTS) | 0.47 | Ellipsometry | [4] |

| 3-Mercaptopropyltrimethoxysilane (MPTMS) | 0.5 (± 0.2) | Angle-Resolved XPS (ARXPS) | [5][6] |

| MPTMS + (3-Aminopropyl)triethoxysilane (APTES) | 1.0 (± 0.2) | Angle-Resolved XPS (ARXPS) |[5][6] |

Table 2: Water Contact Angles on Silane-Modified Surfaces

| Silane Compound | Substrate | Water Contact Angle (°) | Reference |

|---|---|---|---|

| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Oxide | ~50 - 70 | [7] |

| Octadecyltriethoxysilane (OTS) | Silicon Oxide | ~102 | [4] |

| Dodecyltriethoxysilane (DTS) | Silicon Oxide | ~102 | [4] |

| Propyltriethoxysilane (PTS) | Silicon Oxide | ~80 | [4] |

| Methyl trimethoxy silane (MTMS) | Wood fibers | 136.0 | [8] |

| Octyl trimethoxy silane (OTMS) | Wood fibers | 127.9 | [8] |

| Dodecyl trimethoxysilane (DTMS) | Wood fibers | 139.7 |[8] |

Table 3: Reaction Kinetics of Silane Hydrolysis and Condensation Note: Reaction rates are highly dependent on pH, catalyst, solvent, and temperature.

| Silane Compound | Reaction | Rate Constant (k) | Conditions | Reference |

| Phenyltrimethoxysilane (PTMS) | Hydrolysis | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | THF, K₂CO₃ catalyst, excess water | [2] |

| Propyltrimethoxysilane (PrTMS) | Hydrolysis | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | THF, K₂CO₃ catalyst, excess water | [2] |

| Methacryloxypropyltrimethoxysilane (MPTMS) | Hydrolysis | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | THF, K₂CO₃ catalyst, excess water | [2] |

Experimental Protocols

The following are generalized protocols for the surface modification of silica, titanium dioxide, and polyethylene with triethoxy(3-iodopropyl)silane. Researchers should optimize these protocols for their specific applications.

Silanization of Silica Surfaces

This protocol is adapted from procedures for similar organosilanes.

Materials:

-

Silica-based substrate (e.g., glass slide, silicon wafer)

-

Triethoxy(3-iodopropyl)silane

-

Anhydrous toluene

-

Acetone

-

Ethanol

-

Deionized water

-

Nitrogen gas

Procedure:

-

Surface Cleaning and Activation:

-

Sonciate the silica substrate in acetone for 15 minutes, followed by ethanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse the substrate in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of triethoxy(3-iodopropyl)silane in anhydrous toluene.

-

Immerse the cleaned and activated substrate in the silane solution.

-

Incubate for 2-16 hours at room temperature or elevated temperatures (e.g., 70°C) under a nitrogen atmosphere to prevent premature hydrolysis in the bulk solution.

-

-

Post-Silanization Treatment:

-

Remove the substrate from the silane solution and rinse with fresh toluene to remove excess, unbound silane.

-

Sonciate the substrate in toluene for 5 minutes, followed by ethanol for 5 minutes.

-

Dry the substrate under a stream of nitrogen.

-

Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.

-

Silanization of Titanium Dioxide Surfaces

This protocol is based on general procedures for modifying metal oxide surfaces with silanes.[9][10]

Materials:

-

Titanium dioxide (TiO₂) substrate

-

Triethoxy(3-iodopropyl)silane

-

Ethanol

-

Deionized water

-

Ammonia solution (optional, as a catalyst)

-

Nitrogen gas

Procedure:

-

Surface Activation:

-

Clean the TiO₂ substrate by sonicating in ethanol and deionized water.

-

Treat the substrate with an oxygen plasma or a UV-ozone cleaner for 5-10 minutes to generate surface hydroxyl groups.

-

-

Silanization:

-

Prepare a solution of triethoxy(3-iodopropyl)silane in an ethanol/water mixture (e.g., 95:5 v/v). The silane concentration can range from 1-10% (v/v).

-

For catalyzed hydrolysis, a small amount of ammonia can be added to the solution.[11]

-

Immerse the activated TiO₂ substrate in the silane solution for 1-24 hours at room temperature.

-

-

Post-Silanization Treatment:

-

Rinse the substrate with ethanol to remove unbound silane.

-

Dry under a stream of nitrogen.

-

Cure at 100-120°C for 1 hour.

-

Surface Modification of Polyethylene

Polyethylene lacks surface hydroxyl groups and requires pre-treatment to create a reactive surface for silanization.[12][13]

Materials:

-

Polyethylene (PE) substrate

-

Triethoxy(3-iodopropyl)silane

-

Appropriate solvent (e.g., toluene, xylene)

-

Plasma or corona discharge equipment

Procedure:

-

Surface Activation:

-

Clean the PE substrate with a suitable solvent to remove any surface contaminants.

-

Treat the PE surface with air or oxygen plasma or corona discharge to introduce hydroxyl and other oxygen-containing functional groups. Treatment time and power should be optimized for the specific equipment and PE grade.[14]

-

-

Silanization:

-

Immediately after activation, immerse the PE substrate in a solution of triethoxy(3-iodopropyl)silane in an anhydrous solvent (e.g., 1-5% in toluene).

-

Incubate for 2-24 hours at room temperature or a moderately elevated temperature.

-

-

Post-Silanization Treatment:

-

Rinse the modified PE substrate with fresh solvent to remove excess silane.

-

Dry in a vacuum oven at a temperature below the melting point of PE (e.g., 60-80°C).

-

Experimental and Workflow Diagrams

The following diagrams illustrate the workflows for surface preparation and silanization.

Caption: Workflow for silanization of silica surfaces.

Caption: Workflow for surface modification of polymers.

Conclusion

Triethoxy(3-iodopropyl)silane is a powerful and versatile molecule for the surface functionalization of a wide range of materials. Understanding the fundamental principles of its hydrolysis and condensation reactions, along with appropriate surface activation and reaction conditions, is crucial for achieving stable and reproducible surface modifications. The protocols and data presented in this guide, though generalized, provide a solid foundation for researchers and drug development professionals to design and implement effective surface modification strategies for their specific applications. Further optimization and characterization are recommended to achieve desired surface properties and functionalities.

References

- 1. Silane, triethoxy(3-iodopropyl)- | 57483-09-7 | Benchchem [benchchem.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. details | Park Systems [parksystems.com]

- 4. fkf.mpg.de [fkf.mpg.de]

- 5. researchgate.net [researchgate.net]

- 6. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Chemical surface modification of polyethylene for improved adhesion to epoxy coatings - UBC Library Open Collections [open.library.ubc.ca]

- 14. Surface modification of ultrahigh molecular weight polyethylene by plasma-induced in-situ grafting with vinyl triethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Applications of Triethoxy(3-iodopropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of triethoxy(3-iodopropyl)silane, a versatile organosilane coupling agent. We delve into its core functionalities, providing detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers in materials science, nanotechnology, and drug development.

Core Principles and Functionality

Triethoxy(3-iodopropyl)silane is a bifunctional molecule with the chemical formula C9H21IO3Si. Its utility stems from its unique structure, featuring two distinct reactive moieties:

-

Triethoxysilyl Group: The -Si(OCH2CH3)3 group is hydrolyzable. In the presence of water, it forms reactive silanol groups (-Si(OH)3). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides, forming stable siloxane bonds (-Si-O-Substrate). This process allows for the covalent attachment of the silane to a wide range of materials.

-

Iodopropyl Group: The -CH2CH2CH2I group provides a reactive site for a variety of organic transformations. The iodine atom is an excellent leaving group in nucleophilic substitution reactions (SN2), making it an ideal anchor point for attaching other molecules.

This dual functionality enables triethoxy(3-iodopropyl)silane to act as a molecular bridge, linking inorganic materials to organic molecules or polymers, and to serve as a versatile platform for surface functionalization.[1]

Key Applications and Experimental Protocols

Surface Modification of Nanoparticles and Substrates

One of the primary applications of triethoxy(3-iodopropyl)silane is the surface modification of materials to introduce a reactive handle for further functionalization. This is particularly valuable in nanotechnology for tailoring the properties of nanoparticles.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

This protocol describes the process of functionalizing silica nanoparticles with triethoxy(3-iodopropyl)silane.

Materials:

-

Silica nanoparticles (e.g., synthesized via Stöber method)

-

Triethoxy(3-iodopropyl)silane

-

Anhydrous Toluene

-

Ethanol

-

Ammonia solution (for nanoparticle synthesis, if necessary)

-

Tetraethyl orthosilicate (TEOS) (for nanoparticle synthesis, if necessary)

Procedure:

-

Silica Nanoparticle Synthesis (Stöber Method, if required):

-

In a round-bottom flask, prepare a solution of ethanol and water.

-

Add a specific amount of TEOS and ammonia solution while stirring vigorously.

-

Continue stirring for 12-24 hours at room temperature to allow for the formation of silica nanoparticles.

-

Isolate the nanoparticles by centrifugation and wash them several times with ethanol to remove unreacted reagents.

-

-

Surface Activation (Optional but Recommended):

-

For substrates like glass slides or silicon wafers, cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is recommended to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

For nanoparticles, ensuring they are well-dispersed in an anhydrous solvent is crucial.

-

-

Silanization:

-

Disperse the silica nanoparticles in anhydrous toluene to a desired concentration (e.g., 10 mg/mL).

-

Add a 2% (v/v) solution of triethoxy(3-iodopropyl)silane to the nanoparticle suspension.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring. For some substrates, heating to around 70°C can facilitate the reaction.[2]

-

Protect the reaction mixture from light, as the iodopropyl group can be light-sensitive.[2]

-

-

Washing and Purification:

-

After the reaction, centrifuge the functionalized nanoparticles to separate them from the solution.

-

Wash the nanoparticles multiple times with toluene and then ethanol to remove any unreacted silane.

-

Dry the functionalized nanoparticles under vacuum.

-

Characterization:

The success of the surface modification can be confirmed by various analytical techniques, including:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the silane on the nanoparticle surface.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of iodine and silicon.

-

Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.

Quantitative Data Presentation:

The grafting density of the silane on the surface is a critical parameter. It can be determined using TGA by measuring the weight loss corresponding to the decomposition of the organic part of the silane.

| Substrate | Silane | Grafting Method | Grafting Density | Characterization Technique |

| Silica Nanoparticles | Triethoxy(3-iodopropyl)silane (analogous) | Solution-phase | 0.57 mmol/g | TGA |

| Silica | Various Silanes | Wet Method | ~5 wt% | XPS |

Table 1: Representative quantitative data for silane grafting on silica surfaces. The data for triethoxy(3-iodopropyl)silane is inferred from analogous silane systems.

Logical Relationship of Surface Modification

Caption: General workflow for surface modification using triethoxy(3-iodopropyl)silane.

Bioconjugation and Drug Delivery

The reactive iodopropyl group on a functionalized surface is an excellent anchor for the covalent attachment of biomolecules, drugs, and targeting ligands. Thiol-containing molecules, such as cysteine-containing peptides or thiol-modified drugs, can readily displace the iodide via a nucleophilic substitution reaction.

Experimental Protocol: Attachment of a Thiol-Containing Molecule

This protocol outlines a general procedure for conjugating a thiol-containing molecule to an iodo-functionalized surface.

Materials:

-

Iodopropyl-functionalized substrate (e.g., nanoparticles, glass slide)

-

Thiol-containing molecule (e.g., thiol-PEG, cysteine-peptide, thiol-modified drug)

-

A suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

A non-nucleophilic base (e.g., sodium bicarbonate)

-

Ethanol

Procedure:

-

Prepare the Functionalized Substrate: Ensure the iodopropyl-functionalized substrate is clean and well-dispersed in a suitable solvent like ethanol.

-

Prepare the Thiol Solution: Dissolve the thiol-containing molecule in the reaction buffer. The concentration will depend on the specific molecule and desired surface coverage.

-

Conjugation Reaction:

-

Add the solution of the thiol-containing molecule to the dispersed iodopropyl-functionalized substrate.

-

Add a mild base to the reaction mixture to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Allow the reaction to proceed for several hours (e.g., 2-12 hours) at room temperature or slightly elevated temperatures (e.g., 37°C), with gentle mixing.

-

-

Washing:

-

After the reaction, quench any unreacted sites if necessary.

-

Wash the substrate extensively with the reaction buffer and then with deionized water to remove any unbound molecules.

-

For nanoparticles, this is typically done by repeated centrifugation and resuspension.

-

Signaling Pathway for Drug Delivery Application

Caption: A conceptual signaling pathway for a drug delivery system utilizing a triethoxy(3-iodopropyl)silane-functionalized nanoparticle.

Surface-Initiated Polymerization

The carbon-iodine bond in the iodopropyl group can act as an initiator for certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting-from" approach, where polymer chains are grown directly from the surface, leading to a high density of polymer brushes.

Experimental Protocol: Surface-Initiated ATRP (SI-ATRP)

This protocol provides a general framework for conducting SI-ATRP from an iodo-functionalized surface.

Materials:

-

Iodopropyl-functionalized substrate

-

Monomer (e.g., methyl methacrylate, styrene)

-

Copper(I) bromide (Cu(I)Br)

-

Ligand (e.g., 2,2'-bipyridine, PMDETA)

-

Anhydrous solvent (e.g., toluene, anisole)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Prepare the Initiator-Functionalized Substrate: The iodopropyl-functionalized substrate is prepared as described in section 2.1.

-

Prepare the Polymerization Solution:

-

In a Schlenk flask under an inert atmosphere, dissolve the monomer, ligand, and any additional solvent.

-

Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

-

Initiate Polymerization:

-

Add the Cu(I)Br catalyst to the degassed monomer solution.

-

Introduce the iodopropyl-functionalized substrate into the reaction flask under a counter-flow of inert gas.

-

Place the flask in a thermostatically controlled oil bath at the desired reaction temperature.

-

-

Polymerization:

-

Allow the polymerization to proceed for the desired amount of time to achieve the target polymer chain length.

-

-

Termination and Purification:

-

Terminate the polymerization by exposing the reaction mixture to air.

-

Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene, THF) to remove any physisorbed polymer.

-

Dry the polymer-grafted substrate under vacuum.

-

Experimental Workflow for SI-ATRP

Caption: Workflow for surface-initiated atom transfer radical polymerization (SI-ATRP) from an iodopropyl-functionalized surface.

Conclusion

Triethoxy(3-iodopropyl)silane is a powerful and versatile tool for researchers in materials science and drug development. Its ability to form robust linkages to inorganic surfaces combined with the reactive nature of the iodopropyl group opens up a vast landscape of possibilities for creating functional materials with tailored properties. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the innovative application of this remarkable molecule.

References

Methodological & Application

Application Note: Surface Modification with Triethoxy(3-iodopropyl)silane

Audience: Researchers, scientists, and drug development professionals.

Introduction Triethoxy(3-iodopropyl)silane (TIPS) is a versatile organosilane coupling agent used to functionalize surfaces containing hydroxyl groups, such as glass, silica, and various metal oxides. Its unique bifunctional structure consists of a triethoxysilane group, which forms stable covalent siloxane bonds with the substrate, and a terminal iodopropyl group. The iodine atom serves as an excellent leaving group, making the surface reactive towards a wide range of nucleophiles.[1] This allows for the subsequent covalent attachment of biomolecules, polymers, nanoparticles, and other ligands, making TIPS a valuable tool in drug development, biosensor fabrication, and materials science.[1][2]

Principle of Silanization The surface modification process occurs in two primary steps. First, the ethoxy groups of the silane undergo hydrolysis in the presence of trace amounts of water to form reactive silanol intermediates. These silanols then condense with the hydroxyl groups present on the substrate surface, forming a stable, covalent Si-O-Si bond. Lateral condensation between adjacent silanol molecules can also occur, leading to the formation of a cross-linked polysiloxane layer on the surface.

Caption: General mechanism of surface modification using an organosilane.

Experimental Protocols

This section provides a detailed methodology for the surface modification of glass or silica substrates with triethoxy(3-iodopropyl)silane.

Part A: Substrate Cleaning and Activation

Proper cleaning is critical to ensure a high density of surface hydroxyl groups for reaction.

1. Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen or argon gas stream

-

Beakers and slide holders (Teflon or glass)

2. Piranha Solution Protocol (Perform in a fume hood with extreme caution):

-

Place substrates in a clean glass slide holder.

-

Prepare Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Warning: This solution is highly corrosive, exothermic, and reactive. Always add peroxide to acid.

-

Immerse the substrates in the Piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen or argon gas.

-

Use the activated substrates immediately for the best results.

Part B: Silanization with Triethoxy(3-iodopropyl)silane

This protocol describes the deposition of the silane layer from a solution phase.

1. Materials:

-

Activated glass/silica substrates

-

Triethoxy(3-iodopropyl)silane (TIPS)

-

Beakers or Coplin jars

-

Oven or hot plate

2. Silanization Workflow:

Caption: Experimental workflow for surface silanization.

3. Detailed Steps:

-

In a fume hood, prepare a 1-2% (v/v) solution of TIPS in anhydrous toluene. For example, add 1 mL of TIPS to 99 mL of anhydrous toluene.[3]

-

Place the clean, dry substrates into a reaction vessel (e.g., a Coplin jar).

-

Pour the TIPS solution over the substrates, ensuring they are fully submerged.

-

Incubate for 30-120 minutes at room temperature with gentle agitation.

-

Remove the substrates from the silane solution.

-

Rinse the substrates sequentially with anhydrous toluene and then ethanol to remove any unbound silane.

-

Dry the substrates under a stream of nitrogen or argon gas.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the layer.

-

Store the modified substrates in a desiccator until further use.

Part C: Subsequent Functionalization

The iodopropyl group is highly reactive towards nucleophiles, enabling a wide range of secondary modifications.[1]

1. Principle: The iodine on the surface is displaced by a nucleophile (e.g., an amine, thiol, or azide) in a standard Sₙ2 reaction. This allows for the attachment of biomolecules or functional linkers.

References

Application Notes and Protocols for the Functionalization of Nanoparticles Using Triethoxy(3-iodopropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in tailoring their properties for a vast array of applications, including targeted drug delivery, advanced bioimaging, and novel biosensor development. Triethoxy(3-iodopropyl)silane is a versatile coupling agent that enables the covalent attachment of a reactive iodopropyl group to the surface of various nanoparticles possessing hydroxyl groups, such as silica, iron oxide, and other metal oxide-based nanomaterials. The terminal iodine atom serves as an excellent leaving group, paving the way for a multitude of subsequent nucleophilic substitution and coupling reactions. This allows for the precise engineering of nanoparticle surfaces with desired functionalities, such as the attachment of targeting ligands, therapeutic agents, or reporter molecules.

These application notes provide a comprehensive overview of the utility of triethoxy(3-iodopropyl)silane in nanoparticle functionalization, detailed experimental protocols, and methods for the quantitative analysis of surface modification.

Key Applications

Nanoparticles functionalized with triethoxy(3-iodopropyl)silane are valuable platforms for a range of biomedical and research applications:

-

Targeted Drug Delivery: The iodopropyl group can be readily displaced by nucleophiles, such as amines or thiols present on targeting moieties (e.g., antibodies, peptides, aptamers) or therapeutic molecules. This enables the creation of nanoparticle-drug conjugates that can specifically bind to and deliver their payload to target cells or tissues, minimizing off-target effects.[1][2][][4][5][6]

-

Biosensor Development: The ability to covalently attach biorecognition elements to the nanoparticle surface is fundamental to biosensor design. The reactive handle provided by the iodopropyl group allows for the stable immobilization of enzymes, antibodies, or nucleic acids, which can then interact with their specific targets, generating a detectable signal.[7][8][9][10]

-

Bioimaging: By attaching fluorescent dyes or contrast agents to the iodopropyl-functionalized nanoparticles, researchers can develop robust probes for various imaging modalities. These functionalized nanoparticles can be designed to accumulate at specific sites of interest, providing enhanced contrast and diagnostic information.

-

Platform for "Click" Chemistry: The iodine atom can be substituted with an azide group, transforming the nanoparticle surface into a platform for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. This highly efficient and specific reaction allows for the straightforward attachment of a wide variety of alkyne-modified molecules.

Quantitative Data on Surface Functionalization

The efficiency of nanoparticle functionalization can be assessed using various analytical techniques. Thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) are powerful methods for quantifying the amount of silane grafted onto the nanoparticle surface.[11][12][13][14][15][16][17][18] The grafting density, which is the number of silane molecules per unit of surface area, is a critical parameter that influences the performance of the functionalized nanoparticles.[11][16][19]

Below is a table summarizing typical grafting densities achieved for various silanes on silica nanoparticles, which can serve as a reference for what to expect with triethoxy(3-iodopropyl)silane. The actual grafting density will depend on factors such as the nanoparticle size and porosity, silane concentration, and reaction conditions.

| Silane Type | Nanoparticle Type | Grafting Density (molecules/nm²) | Analytical Method | Reference |

| Alkylsilanes (C6-C16) | Silica Nanoparticles | 0.66 - 1.43 | TGA | [13] |

| PEG-silane | Gold Nanoparticles | 1.1 - 2.5 | AUC, TOC, TGA | [11] |

| (3-mercaptopropyl)trimethoxysilane | Silica Nanoparticles | ~22.9% (weight) | TGA | [12] |

| (3-aminopropyl)triethoxysilane | Iron Oxide Nanoparticles | ~301 mg/g | TGA | [16] |

Note: The grafting density of triethoxy(3-iodopropyl)silane is expected to be in a similar range to other propyl-trialkoxysilanes. The bulkier iodine atom may lead to slightly lower densities compared to smaller functional groups.

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of silica and magnetic nanoparticles with triethoxy(3-iodopropyl)silane, along with procedures for subsequent surface modifications.

Protocol 1: Functionalization of Silica Nanoparticles (SiNPs)

This protocol describes the covalent attachment of triethoxy(3-iodopropyl)silane to the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (SiNPs)

-

Triethoxy(3-iodopropyl)silane

-

Anhydrous Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Centrifuge and centrifuge tubes

Procedure:

-

Nanoparticle Preparation: Disperse a known amount of silica nanoparticles in anhydrous toluene to create a suspension (e.g., 1 mg/mL). Sonicate the suspension for 15 minutes to ensure good dispersion.

-

Silanization Reaction:

-

Transfer the SiNP suspension to a round-bottom flask equipped with a magnetic stir bar.

-

Add triethoxy(3-iodopropyl)silane to the suspension. A typical starting concentration is a 2% (v/v) solution of the silane in the total toluene volume.

-

Heat the mixture to 70-80°C under a nitrogen atmosphere with vigorous stirring.

-

Allow the reaction to proceed for 12-24 hours under reflux.

-

-

Washing and Purification:

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh toluene.

-

Repeat the centrifugation and resuspension steps three times with toluene, followed by three times with ethanol to remove unreacted silane and byproducts.

-

-

Final Product: After the final wash, resuspend the iodopropyl-functionalized SiNPs in a suitable solvent for storage or further use. For long-term storage, drying the nanoparticles under vacuum is recommended.

Protocol 2: Functionalization of Magnetic Nanoparticles (MNPs)

This protocol details the surface modification of iron oxide nanoparticles with triethoxy(3-iodopropyl)silane.

Materials:

-

Iron oxide nanoparticles (e.g., Fe₃O₄)

-

Triethoxy(3-iodopropyl)silane

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ultrasonicator

-

Magnetic separator

Procedure:

-

Nanoparticle Dispersion: Disperse the magnetic nanoparticles in a 1:1 (v/v) solution of ethanol and deionized water (e.g., 1 mg/mL). Sonicate the suspension for 20 minutes to break up any aggregates.

-

Silanization Reaction:

-

Transfer the MNP suspension to a round-bottom flask with a magnetic stir bar.

-

Add triethoxy(3-iodopropyl)silane to the suspension (e.g., to a final concentration of 1-2% v/v).

-

Heat the reaction mixture to 50-60°C and stir vigorously for 24 hours.

-

-

Washing and Purification:

-

Cool the reaction mixture to room temperature.

-

Use a strong external magnet to collect the functionalized MNPs against the side of the flask.

-

Carefully decant and discard the supernatant.

-

Resuspend the MNPs in ethanol and sonicate briefly.

-

Repeat the magnetic separation and resuspension steps three more times with ethanol to ensure all unreacted silane is removed.

-

-

Final Product: Resuspend the purified iodopropyl-functionalized MNPs in the desired solvent.

Protocol 3: Subsequent Surface Modification - Azide Functionalization

This protocol describes the conversion of the surface iodopropyl groups to azide groups, creating a platform for "click" chemistry.

Materials:

-

Iodopropyl-functionalized nanoparticles

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Disperse the iodopropyl-functionalized nanoparticles in anhydrous DMF.

-

Nucleophilic Substitution:

-

Add an excess of sodium azide to the nanoparticle suspension.

-

Heat the mixture to 60-70°C and stir for 24 hours under a nitrogen atmosphere.

-

-

Purification:

-

Cool the reaction to room temperature.

-

Collect the nanoparticles by centrifugation or magnetic separation.

-

Wash the nanoparticles thoroughly with DMF, followed by ethanol and deionized water to remove excess sodium azide and DMF.

-

-

Final Product: The resulting azide-functionalized nanoparticles are ready for "click" chemistry reactions.

Protocol 4: Subsequent Surface Modification - Thiol Functionalization

This protocol details the attachment of thiol-containing molecules to the iodopropyl-functionalized surface.[20][21][22]

Materials:

-

Iodopropyl-functionalized nanoparticles

-

Thiol-containing molecule (e.g., thiolated peptide, mercapto-PEG)

-

A suitable solvent (e.g., DMF, ethanol)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Disperse the iodopropyl-functionalized nanoparticles in the chosen solvent.

-

Thiolation Reaction:

-

Add the thiol-containing molecule to the nanoparticle suspension.

-

Add a slight excess of a non-nucleophilic base like DIPEA to deprotonate the thiol and facilitate the nucleophilic attack.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

-

Purification:

-

Collect the nanoparticles by centrifugation or magnetic separation.

-

Wash the nanoparticles extensively with the reaction solvent and then with ethanol to remove unreacted thiol and the base.

-

-

Final Product: The thiol-functionalized nanoparticles are ready for their intended application.

Visualizations

Experimental Workflows and Logical Relationships

Caption: Workflow for nanoparticle functionalization and subsequent applications.

Signaling Pathway Interaction (Conceptual)

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]

- 7. Prospects of Biosensors Based on Functionalized and Nanostructured Solitary Materials: Detection of Viral Infections and Other Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic nanobody-functionalized nanoparticles for accelerated development of rapid, accessible detection of viral antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Adsorption of azide-functionalized thiol linkers on zinc oxide surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biomedres.us [biomedres.us]

Application Notes & Protocols: Triethoxy(3-iodopropyl)silane for Biomolecule Immobilization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silane coupling agents are instrumental in materials science and biotechnology, creating a stable bridge between inorganic substrates and organic molecules.[1] Triethoxy(3-iodopropyl)silane (IPS) is a versatile organosilane that enables the covalent immobilization of biomolecules onto hydroxylated surfaces such as glass, silicon dioxide, and other metal oxides.[2][3] The molecule features two key functionalities: a triethoxysilane group for covalent attachment to the substrate and a terminal iodo group for subsequent bioconjugation.

The process begins with the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with hydroxyl groups on the substrate to form stable siloxane (Si-O-Si) bonds.[4][5] This creates a durable monolayer with outward-facing iodopropyl groups. The iodine atom is an excellent leaving group, making the functionalized surface highly reactive toward nucleophiles like amines (-NH₂) and thiols (-SH) commonly found on proteins, peptides, and modified oligonucleotides.[6] This reactivity allows for the straightforward and efficient covalent immobilization of a wide range of biomolecules, making IPS a valuable tool for applications such as biosensors, microarrays, and targeted drug delivery systems.[2][6]

Mechanism of Action

The immobilization process using triethoxy(3-iodopropyl)silane is a two-stage procedure:

-

Surface Silanization: The inorganic substrate is first functionalized with IPS. This involves the hydrolysis of the silane's ethoxy groups in the presence of trace water, followed by condensation with surface hydroxyl groups to form a stable, covalent siloxane network.

-

Biomolecule Conjugation: The biomolecule, containing a nucleophilic group (e.g., a primary amine or thiol), is then introduced. It reacts with the iodo-functionalized surface via a nucleophilic substitution reaction, displacing the iodide and forming a stable covalent bond between the surface and the biomolecule.

Experimental Protocols

Protocol 1: Surface Preparation and Silanization

This protocol details the steps for functionalizing a hydroxylated substrate (e.g., glass slide, silicon wafer) with triethoxy(3-iodopropyl)silane. Proper cleaning and activation of the surface are critical for achieving a uniform silane layer.

Materials:

-

Substrates (glass slides, silicon wafers)

-

Triethoxy(3-iodopropyl)silane (IPS)

-

Anhydrous Toluene or Ethanol (95%)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive and reactive!) or Plasma cleaner

-

Deionized (DI) water

-

Nitrogen gas stream

-

Oven or hot plate

Procedure:

-

Substrate Cleaning & Hydroxylation:

-

Thoroughly clean substrates by sonicating in acetone, followed by isopropanol and DI water (15 min each).

-

To generate surface hydroxyl groups, either:

-

Piranha Etch (for robust materials): Immerse substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature. Rinse extensively with DI water.

-

Plasma Treatment: Treat substrates with an oxygen or argon plasma cleaner for 5-10 minutes according to the manufacturer's instructions.

-

-

Dry the cleaned substrates under a stream of nitrogen and bake at 110°C for 30 minutes to remove residual water.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of IPS in a suitable solvent (e.g., anhydrous toluene for non-aqueous deposition or 95% ethanol/5% water for aqueous deposition).

-

Immerse the cleaned, dry substrates in the IPS solution.

-

Incubate for 1-2 hours at room temperature with gentle agitation. The reaction vessel should be sealed to prevent moisture from the air from causing excessive silane polymerization in the solution.

-

After incubation, remove the substrates and rinse thoroughly with the solvent (toluene or ethanol) to remove any non-covalently bound silane.

-

Dry the substrates under a nitrogen stream.

-

-

Curing:

-

Cure the silanized substrates by baking at 110°C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network and enhances the stability of the layer.[7]

-

The IPS-functionalized substrates are now ready for biomolecule conjugation. Store in a desiccator if not used immediately.

-

Protocol 2: Biomolecule Conjugation to IPS-Functionalized Surface

This protocol describes the covalent attachment of a biomolecule containing primary amine or thiol groups to the prepared IPS surface.

Materials:

-

IPS-functionalized substrates

-

Biomolecule (e.g., protein, antibody, thiolated DNA)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or a similar buffer, pH 7.5-8.5 for amines; pH 7.0-7.5 for thiols.

-

Blocking Buffer: e.g., 1% Bovine Serum Albumin (BSA) in PBS or ethanolamine.

-

Washing Buffer: e.g., PBS with 0.05% Tween 20 (PBST).

-

DI water

Procedure:

-

Biomolecule Preparation:

-

Dissolve the biomolecule in the appropriate reaction buffer to the desired concentration (typically 0.1 - 1.0 mg/mL).

-

Ensure the biomolecule is pure and free of other nucleophilic contaminants (e.g., Tris buffer, sodium azide).

-

-

Conjugation Reaction:

-

Cover the IPS-functionalized surface with the biomolecule solution. Ensure the entire surface is wetted.

-

Incubate in a humidified chamber to prevent evaporation. Reaction times can vary from 2 hours to overnight at room temperature, or 4°C for sensitive biomolecules.

-

The reaction involves the nucleophilic attack of an amine or thiol group on the carbon atom attached to the iodine, displacing the iodide ion.

-

-

Washing:

-

After incubation, remove the biomolecule solution.

-

Wash the surface extensively with the washing buffer (e.g., PBST) to remove non-covalently bound molecules. Follow with a rinse in DI water.

-

-

Blocking (Optional but Recommended):

-

To prevent non-specific binding in subsequent assays, block any remaining reactive iodo groups.

-

Incubate the surface with a blocking buffer (e.g., 1% BSA in PBS or 1 M ethanolamine) for 1 hour at room temperature.

-

Rinse again with washing buffer and DI water.

-

-

Final Steps:

-

Dry the surface under a gentle stream of nitrogen.

-

The surface with the immobilized biomolecule is now ready for use or can be stored under appropriate conditions (e.g., at 4°C in a desiccator).

-

Quantitative Data and Characterization

Verifying each step of the surface modification is crucial. While specific data for IPS is less common in literature than for silanes like APTES, the principles and expected outcomes are analogous.

Table 1: Typical Parameters and Characterization for Silanization

| Parameter / Method | Typical Value / Observation | Purpose / Interpretation |

|---|---|---|

| Silanization Parameters | ||

| IPS Concentration | 1 - 5% (v/v) in solvent[4] | Affects layer thickness and density. Higher concentrations can lead to multilayers.[8] |

| Reaction Time | 30 min - 12 hours[8][9] | Longer times can increase surface coverage but may also lead to polymerization. |

| Curing Temperature | 100 - 120 °C | Promotes covalent bond formation and stabilizes the silane layer.[7] |

| Characterization | ||

| Water Contact Angle | Increase after silanization | The iodopropyl group is hydrophobic, leading to a less hydrophilic surface than bare SiO₂. |

| X-ray Photoelectron Spec. (XPS) | Presence of I 3d and Si 2p peaks | Confirms the elemental composition and successful grafting of the iodine-containing silane.[9] |

| Ellipsometry | Increase in layer thickness (1-3 nm) | Measures the thickness of the deposited silane monolayer. |

Table 2: Example Surface Coverage Data (from Analogous Silanes) Note: This data is for other functional silanes and serves as an estimate for what might be achievable with an optimized IPS protocol.

| Silane Type | Achieved Surface Density | Characterization Method | Reference |

|---|---|---|---|

| (3-mercaptopropyl)trimethoxysilane | (1.3 - 9.0) x 10¹² thiol groups/cm² | Radiolabeling ([¹⁴C]cysteamine) | [7] |

| Octadecyltrimethoxysilane | ~4 molecules/nm² | Dissociation & GC-MS | [10] |

| (3-aminopropyl)triethoxysilane (APTES) | Optimal protein immobilization | Ellipsometry, QCM-D |[8] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Biomolecule Immobilization | 1. Incomplete silanization. 2. Inactive biomolecule or blocked nucleophiles. 3. Incorrect buffer pH for conjugation. 4. Hydrolysis/degradation of the silane layer. | 1. Verify silanization with contact angle or XPS. Ensure substrate was properly cleaned/hydroxylated. Use fresh silane. 2. Use a fresh aliquot of biomolecule. Avoid buffers with primary amines (e.g., Tris). 3. Adjust buffer pH to >7.5 for amines or ~7.2 for thiols. 4. Use freshly prepared substrates; avoid long-term storage in humid conditions.[11] |